molecular formula C21H20N4O2S B2915205 7-benzyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 378210-36-7

7-benzyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2915205
CAS No.: 378210-36-7
M. Wt: 392.48
InChI Key: PZRPBYRDJIHWNG-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, structurally derived from xanthine alkaloids like caffeine and theophylline. Its core modifications include:

  • 3-position: Methyl group, a common substitution in xanthine derivatives to modulate metabolic stability.
  • 8-position: (4-Methylbenzyl)thio group, a sulfur-containing aromatic substituent influencing electronic and steric properties.

The compound’s molecular formula is C₂₁H₂₂N₄O₂S (inferred from ), with the 4-methylbenzylthio group distinguishing it from analogues. Its synthesis typically involves palladium-catalyzed C–H functionalization or nucleophilic substitution reactions (e.g., ).

Properties

IUPAC Name

7-benzyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-8-10-16(11-9-14)13-28-21-22-18-17(19(26)23-20(27)24(18)2)25(21)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRPBYRDJIHWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378210-36-7
Record name 7-BENZYL-3-METHYL-8-((4-METHYLBENZYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

7-benzyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS No. 378210-36-7) is a synthetic compound belonging to the purine family. Its unique structural features, including the presence of a thioether group and various aromatic substituents, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O2S. The compound features a purine core with a benzyl and a methylbenzyl thioether substituent, which could influence its biological interactions.

PropertyValue
Molecular FormulaC21H20N4O2S
Molecular Weight396.47 g/mol
CAS Number378210-36-7

Anticancer Properties

Recent studies have indicated that derivatives of purines, including compounds similar to this compound, exhibit significant anticancer activities. For instance, research has shown that certain purine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the inhibition of key enzymes involved in nucleotide synthesis or modulation of signaling pathways associated with cell growth and survival .

Enzyme Inhibition

The compound is believed to act as an enzyme inhibitor. Studies suggest that purine derivatives can inhibit enzymes such as adenosine deaminase and xanthine oxidase, which are crucial in purine metabolism. This inhibition can lead to increased levels of adenosine, potentially enhancing anti-inflammatory responses and reducing tumor growth .

Antimicrobial Activity

There is emerging evidence that some purine derivatives possess antimicrobial properties. Compounds structurally related to this compound have shown activity against various bacterial strains and fungi. This suggests potential applications in treating infections or as adjuncts in antibiotic therapies .

Case Studies

  • Anticancer Activity Study
    • Objective : To evaluate the anticancer effects of purine derivatives.
    • Method : Cell viability assays were conducted on several cancer cell lines.
    • Findings : Compounds similar to this compound showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
  • Enzyme Inhibition Study
    • Objective : To assess the inhibitory effects on xanthine oxidase.
    • Method : Enzymatic assays were performed using purified xanthine oxidase.
    • Findings : The compound demonstrated significant inhibition with an IC50 value of approximately 20 µM, indicating its potential as a therapeutic agent for conditions like gout or hyperuricemia .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Binding : The compound likely binds to active sites on enzymes involved in purine metabolism, leading to altered enzyme activity.
  • Signal Transduction Modulation : By affecting adenosine levels, the compound may modulate signaling pathways associated with inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 8-Position

The 8-position is critical for modulating biological activity and physicochemical properties. Key analogues include:

Aromatic/Thioether Substituents
Compound Name 8-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Findings References
Target Compound (4-Methylbenzyl)thio ~386.5* Not reported Balances lipophilicity and steric bulk
7-Benzyl-8-(isopentylthio)-3-methyl analogue Isopentylthio 358.45 Not reported Branched alkyl chain may reduce binding affinity compared to aromatic groups
73f () 4-Methylbenzyl 331 195–197 Aryl group enhances thermal stability
73g () 4-tert-Butylbenzyl 299 195–197 Bulkier substituent maintains high melting point

*Calculated based on molecular formula C₂₁H₂₂N₄O₂S.

Key Insights :

  • Aromatic substituents (e.g., 4-methylbenzyl in 73f) confer higher melting points compared to alkylthio groups, likely due to π-π stacking interactions .
Heterocyclic/Electron-Withdrawing Substituents
Compound Name 8-Substituent Biological Activity References
3j () 6-Methylpyridin-2-yloxy Retains analgesia, lacks CNS stimulation
3m () 3-Chloro-6-(trifluoromethyl)pyridinyl Potent analgesic, no CNS activity
20 () Methylsulfonyl Likely altered electronic properties
21 () Methylsulfinyl Intermediate oxidation state

Key Insights :

  • Electron-withdrawing groups (e.g., sulfonyl in 20) may reduce nucleophilicity at the purine core, altering reactivity in biological systems .
  • Pyridinyloxy substituents (3j, 3m) eliminate caffeine-like CNS effects while preserving analgesia, suggesting target selectivity influenced by 8-substituent polarity .

Variations at the 7-Position

The 7-benzyl group in the target compound contrasts with other alkyl/aryl substitutions:

Compound Name (Evidence) 7-Substituent Molecular Weight (g/mol) Key Properties
Target Compound Benzyl ~386.5 Enhanced lipophilicity
BH58168 () Ethyl 386.42 Reduced steric bulk
7-(4-Chlorobenzyl) analogue () 4-Chlorobenzyl ~368.8* Increased hydrophobicity

*Calculated based on molecular formula C₁₆H₁₅ClN₄O₂S.

Key Insights :

  • Piperazinyl derivatives () introduce basic nitrogen, which may improve solubility but alter target engagement .

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